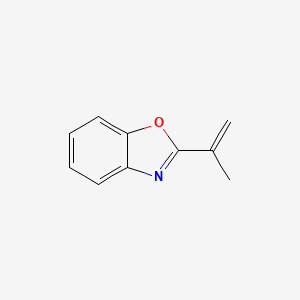

Benzoxazole, 2-(1-methylethenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzoxazole, 2-(1-methylethenyl)- is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzoxazole, 2-(1-methylethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoxazole, 2-(1-methylethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Applications

Anticancer Activity

Benzoxazole derivatives are known for their anticancer properties. Research has shown that various synthesized benzoxazole compounds exhibit significant activity against human colorectal carcinoma cell lines (HCT116) using the Sulforhodamine B assay. For instance, specific derivatives demonstrated IC50 values indicating potent anticancer effects, suggesting their potential as therapeutic agents in cancer treatment .

Antimicrobial Properties

Benzoxazole derivatives have been extensively studied for their antimicrobial activities. A series of compounds were synthesized and tested against a range of bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) values were determined, showing promising antibacterial effects, particularly against Gram-positive and Gram-negative bacteria .

Anti-HIV Activity

Certain benzoxazole derivatives have also been evaluated for their anti-HIV activity. They function as inhibitors of HIV-1 reverse transcriptase, showcasing the potential for development into antiviral medications .

Material Science Applications

Fluorescent Probes

Benzoxazoles are utilized as fluorescent probes due to their high Stokes shift and thermal stability. These properties make them suitable for applications in bioimaging and as sensors in chemical detection methods .

Optical Applications

The optical properties of benzoxazole derivatives allow them to be used in dye lasers and as whitening agents in various materials. Their photoluminescent characteristics are exploited in the development of advanced materials for optical devices .

Synthesis and Structure-Activity Relationship (SAR)

Synthetic Approaches

Recent advancements in synthetic methodologies have facilitated the efficient production of benzoxazole derivatives. Techniques such as condensation reactions of 2-aminophenol with aldehydes under eco-friendly conditions have led to high yields (90-96%) of various substituted benzoxazoles .

Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that modifications on the benzoxazole ring significantly influence biological activity. For example, the presence of electron-withdrawing groups has been correlated with enhanced antimicrobial activity, while specific substitutions improved anticancer efficacy .

Q & A

Basic Research Questions

Q. 1.1. What synthetic methodologies are recommended for preparing 2-(1-methylethenyl)-benzoxazole derivatives?

The synthesis of benzoxazole derivatives typically involves condensation reactions between 2-aminophenol and carbonyl-containing precursors. For 2-(1-methylethenyl) substitution:

- Method A : React 2-aminophenol with α,β-unsaturated ketones or aldehydes under acidic conditions (e.g., acetic acid) to form the benzoxazole core via cyclodehydration .

- Method B : Utilize oxidative coupling with alkynones (e.g., methyl propiolate) in the presence of Cu(I) catalysts to introduce the vinyl group .

- Validation : Confirm regioselectivity and purity via NMR (¹H/¹³C) and HPLC-MS.

Table 1 : Example Reaction Conditions

| Precursor | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminophenol + methyl vinyl ketone | H2SO4 | 120°C, 6h | 78 | |

| 2-Aminophenol + propiolic acid | CuI, DMF | 80°C, 4h | 65 |

Q. 1.2. How should researchers characterize the electronic properties of 2-(1-methylethenyl)-benzoxazole for photophysical studies?

- UV-Vis/FL Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to assess intramolecular charge transfer (ICT) effects .

- Theoretical Calculations : Perform DFT (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict excited-state intramolecular proton transfer (ESIPT) behavior .

- Key Metrics : Compare experimental vs. computed Stokes shifts (e.g., >100 nm indicates ESIPT activation) .

Q. 1.3. What in vitro assays are suitable for preliminary evaluation of anticancer activity?

- Cell Lines : Screen against human cancer cell lines (e.g., MCF-7, A549) using MTT assays .

- Protocol :

- Incubate derivatives (10–100 µM) for 48–72 hours.

- Measure IC50 values; compare with reference drugs (e.g., cisplatin).

- Validate selectivity via cytotoxicity testing on non-cancerous fibroblasts (e.g., L929 cells) .

Advanced Research Questions

Q. 2.1. How can structure-activity relationships (SAR) guide the optimization of 2-(1-methylethenyl)-benzoxazole derivatives for specific targets?

- Substituent Effects :

- Case Study : Derivatives with 6-fluoroethoxy substituents (e.g., BF-227) show high Aβ fibril binding (Ki < 10 nM), making them viable PET probes .

Q. 2.2. What computational strategies resolve contradictions in experimental vs. theoretical ESIPT behavior?

- Contradiction : Discrepancies in emission spectra may arise from solvent effects or competing non-radiative decay pathways.

- Resolution :

Q. 2.3. How do in silico ADMET predictions enhance the design of benzoxazole-based therapeutics?

- Tools : SwissADME for bioavailability; Pro Tox-II for toxicity profiling .

- Critical Parameters :

- Lipophilicity (LogP) : Optimal range 2–3 for oral bioavailability.

- Hepatotoxicity : Screen for metabolic intermediates (e.g., quinone imines) using CYP450 docking simulations .

- Example : 2-(5’-p-cinnamic-sulfonamide) derivatives show low hepatotoxicity (Pro Tox-II score: 0.3) but high BBB permeability .

Q. 2.4. What mechanistic insights explain the photostability of 2-(2’-hydroxyphenyl)-benzoxazole derivatives in UV filter applications?

- Key Mechanism : ESIPT reduces photodegradation by dissipating UV energy via proton transfer, minimizing radical formation .

- Experimental Validation :

Q. 2.5. How can molecular docking elucidate interactions between 2-(1-methylethenyl)-benzoxazole derivatives and viral proteases?

Propiedades

Número CAS |

61841-34-7 |

|---|---|

Fórmula molecular |

C10H9NO |

Peso molecular |

159.18 g/mol |

Nombre IUPAC |

2-prop-1-en-2-yl-1,3-benzoxazole |

InChI |

InChI=1S/C10H9NO/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-6H,1H2,2H3 |

Clave InChI |

QHHXFJXXOZLRAB-UHFFFAOYSA-N |

SMILES |

CC(=C)C1=NC2=CC=CC=C2O1 |

SMILES canónico |

CC(=C)C1=NC2=CC=CC=C2O1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.